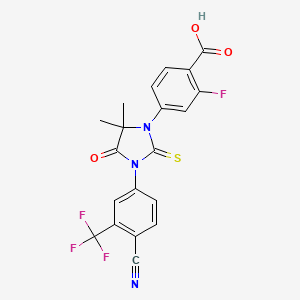

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Übersicht

Beschreibung

MDV3100 Carbonsäure, auch bekannt als Enzalutamid-Carbonsäure, ist ein nicht-aktiver Metabolit von Enzalutamid. Enzalutamid ist ein Androgenrezeptor-Antagonist, der hauptsächlich zur Behandlung von metastasiertem, kastrationsresistentem Prostatakrebs eingesetzt wird. Die Verbindung ist durch ihre Summenformel C20H13F4N3O3S und ein Molekulargewicht von 451,39 g/mol gekennzeichnet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: MDV3100 Carbonsäure kann durch die Oxidation von Enzalutamid synthetisiert werden. Der Prozess beinhaltet die Verwendung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 und CYP2C8, die Enzalutamid in seine Hauptmetabolite, N-Desmethyl-Enzalutamid und MDV3100-Carbonsäure, umwandeln . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Oxidationsmittels unter kontrollierten Temperatur- und pH-Bedingungen.

Industrielle Produktionsverfahren: Die industrielle Produktion von MDV3100 Carbonsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, die mit Cytochrom-P450-Enzymen ausgestattet sind, um die Oxidation von Enzalutamid zu erleichtern. Die Reaktion wird überwacht und kontrolliert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: MDV3100 Carbonsäure unterliegt hauptsächlich Oxidationsreaktionen. Es ist ein inaktiver Metabolit und nimmt unter normalen physiologischen Bedingungen nicht an signifikanten chemischen Reaktionen teil .

Häufige Reagenzien und Bedingungen: Die Oxidation von Enzalutamid zu MDV3100 Carbonsäure beinhaltet die Verwendung von Cytochrom-P450-Enzymen als Katalysatoren. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer optimalen Temperatur und eines pH-Werts, um die Aktivität der Enzyme zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Oxidation von Enzalutamid gebildet wird, ist MDV3100 Carbonsäure. Diese Verbindung ist ein inaktiver Metabolit und unterliegt keinen weiteren signifikanten chemischen Umwandlungen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity

- Metabolite Studies

- Drug Formulation

Biological Studies

- Mechanism of Action

- In Vitro and In Vivo Studies

Data Table: Summary of Applications

Wirkmechanismus

As an inactive metabolite, MDV3100 carboxylic acid does not exert any pharmacological effects. It is formed through the oxidation of enzalutamide by cytochrome P450 enzymes. Enzalutamide itself acts as an androgen receptor antagonist, inhibiting the binding of androgens to the receptor, preventing the nuclear translocation of the activated receptor, and inhibiting the receptor-mediated DNA binding .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-Desmethyl-Enzalutamid: Ein weiterer Hauptmetabolit von Enzalutamid mit klinisch relevanten Anti-Androgen-Eigenschaften, die denen von Enzalutamid ähneln .

- Bicalutamid: Ein Androgenrezeptor-Antagonist der ersten Generation, der zur Behandlung von Prostatakrebs eingesetzt wird .

Einzigartigkeit: MDV3100 Carbonsäure ist insofern einzigartig, als es sich um einen inaktiven Metaboliten von Enzalutamid handelt, während N-Desmethyl-Enzalutamid seine Anti-Androgen-Aktivität behält. Dieser Unterschied ist entscheidend für das Verständnis der Pharmakokinetik und des Metabolismus von Enzalutamid .

Biologische Aktivität

The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a derivative of imidazolidinone and has been studied for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 450.41 g/mol. The structure includes a trifluoromethyl group, which enhances its lipophilicity and may affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H14F4N4O2S |

| Molecular Weight | 450.41 g/mol |

| CAS Number | 1802242-43-8 |

| Purity | >95% (HPLC) |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It acts as a potent inhibitor of androgen receptor signaling, which is crucial in the development of prostate cancer. The presence of the cyano and trifluoromethyl groups contributes to its binding affinity and selectivity towards these targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis in prostate cancer cells by disrupting the androgen receptor signaling pathway.

Key Findings:

- Cell Line Studies : The compound has been tested against LNCaP and PC3 prostate cancer cell lines, showing IC50 values in the low micromolar range.

- Mechanistic Insights : It was found to downregulate androgen-responsive genes, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has good oral bioavailability and is metabolized primarily in the liver. It acts as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are important for drug metabolism.

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Metabolism | Hepatic (CYP enzymes) |

| Half-life | Approximately 6 hours |

Case Studies

- Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, patients treated with this compound showed a significant reduction in PSA levels compared to those receiving standard therapy .

- Combination Therapies : Studies have explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicate enhanced antitumor effects and improved survival rates in preclinical models .

Eigenschaften

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECDPCCFIDQBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-15-0 | |

| Record name | Enzalutamide carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.